An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea: A Research Chemical Perspective
An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea: A Research Chemical Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea (CAS 82200-77-9) is a halogenated diphenylurea derivative. While this specific molecule is not extensively documented in scientific literature, its structural motif is central to a class of compounds with profound and diverse biological activities. This guide provides a comprehensive technical overview of 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea, not as a compound with a settled biological role, but as a molecule of potential, viewed through the lens of its more-studied chemical relatives. By examining the established synthesis routes, mechanisms of action, and analytical methodologies for analogous diphenylureas, we aim to equip researchers with the foundational knowledge required to explore the therapeutic or agrochemical potential of this compound. This document synthesizes data from public chemical databases and extrapolates from the rich pharmacology of the diphenylurea scaffold to present a predictive and practical framework for future research.
Introduction: The Diphenylurea Scaffold - A Privileged Structure in Chemical Biology
The N,N'-diphenylurea core is a remarkably versatile chemical scaffold, celebrated in medicinal and agricultural chemistry for its ability to modulate a wide array of biological targets.[1] This structural class has yielded compounds with applications ranging from anticancer therapeutics to potent herbicides.[2][3] The central urea moiety (-NH-CO-NH-) is a key pharmacophore, capable of forming critical hydrogen bonds with protein targets, while the flanking phenyl rings provide a platform for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[1]
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea fits squarely within this class. Its structure, featuring a 4-chlorophenyl group on one side of the urea bridge and a 2,4-dichlorophenyl group on the other, suggests several avenues for biological activity based on established structure-activity relationships within the diphenylurea family. The presence and positioning of the chlorine atoms, which are strong electron-withdrawing groups, are known to significantly influence the activity of these compounds.[4] This guide will delve into the known properties of this molecule and provide an informed, experience-based projection of its potential biological roles and the experimental pathways to validate them.
Physicochemical and Safety Profile
A foundational understanding of a compound's physical and chemical properties is critical for its effective use in a research setting. The key identifiers and properties for 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea are summarized below.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 82200-77-9 | [5] |
| Molecular Formula | C₁₃H₉Cl₃N₂O | [5] |
| Molecular Weight | 315.6 g/mol | [5] |
| IUPAC Name | 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)urea | [5] |
| SMILES | C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl | [5] |
| InChIKey | IJBLKCGLVZNWDL-UHFFFAOYSA-N | [5] |
GHS Safety and Hazard Information
According to aggregated data from notifications to the ECHA C&L Inventory, this compound is classified with the following hazards:
-
H319: Causes serious eye irritation.[5]
-
H410: Very toxic to aquatic life with long lasting effects.[5]
Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and employ standard laboratory personal protective equipment (PPE), including safety glasses and gloves.
Proposed Synthesis Pathway and Protocol
Retrosynthetic Analysis and Strategy
The urea linkage can be formed by reacting 4-chloroaniline with 2,4-dichlorophenyl isocyanate, or conversely, by reacting 2,4-dichloroaniline with 4-chlorophenyl isocyanate. The choice of reactants often depends on the commercial availability and stability of the isocyanate precursor. For this guide, we will detail the more common pathway involving the reaction of a commercially available isocyanate with an aniline.
DOT Diagram: Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea.
Step-by-Step Experimental Protocol (Predictive)
This protocol is a generalized procedure and should be optimized with appropriate reaction monitoring (e.g., via Thin Layer Chromatography - TLC) and purification methods.
-
Preparation of 2,4-Dichlorophenyl Isocyanate:
-
Causality: The isocyanate is a highly reactive electrophile necessary for the urea bond formation. It is often prepared in situ or used immediately after synthesis from the corresponding aniline. A common method involves reacting 2,4-dichloroaniline with a phosgene equivalent like triphosgene in an inert, anhydrous solvent (e.g., toluene or ethyl acetate) in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. The reaction is typically run at elevated temperatures.
-
-
Urea Formation Reaction:
-
To a solution of 4-chloroaniline (1.0 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), add the prepared solution of 2,4-dichlorophenyl isocyanate (1.0-1.1 equivalents) dropwise at 0 °C.
-
Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction between the amine and the highly reactive isocyanate, preventing the formation of side products.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, the resulting solid precipitate is typically the desired product. If no precipitate forms, the solvent can be removed under reduced pressure.
-
-
Purification:
-
The crude product can be purified by filtration if it precipitates from the reaction mixture, followed by washing with a non-polar solvent (e.g., hexane) to remove any unreacted isocyanate.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or purification by column chromatography on silica gel can be employed to achieve high purity.
-
-
Characterization:
-
The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[5]
-
Potential Mechanisms of Action and Biological Applications (Inferred)
Given the absence of specific studies on 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea, its potential biological activities must be inferred from well-characterized analogs. The diarylurea scaffold is a known "privileged structure," meaning it can bind to multiple, distinct biological targets depending on the nature and position of its substituents.
As a Potential Kinase Inhibitor (Anticancer Activity)
Many N,N'-diarylurea compounds are potent type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[1] The successful anticancer drug Sorafenib, a diarylurea derivative, targets multiple kinases in the Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancers like hepatocellular carcinoma.[6]
-
Hypothesized Mechanism: The urea moiety of 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea could form key hydrogen bonds with the hinge region of a kinase active site. The chlorinated phenyl rings would occupy hydrophobic pockets, and their specific substitution pattern would determine the binding affinity and selectivity for different kinases.
-
Research Application: This compound could be screened against a panel of cancer-relevant kinases (e.g., VEGFR, PDGFR, Raf kinases) to determine its inhibitory profile. Subsequent cellular assays could evaluate its antiproliferative activity in relevant cancer cell lines.[6]
As a Potential Photosynthesis Inhibitor (Herbicidal Activity)
Aryl urea herbicides, such as Diuron (DCMU), are well-known inhibitors of photosynthesis.[3] They act by blocking the Q_B plastoquinone binding site of photosystem II, thereby interrupting the photosynthetic electron transport chain.[3]
-
Hypothesized Mechanism: The structural similarity to other herbicidal ureas suggests that 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea could act in a similar manner, leading to chlorosis and eventual death in susceptible plant species.
-
Research Application: The herbicidal potential can be assessed using a variety of bioassays, from measuring the inhibition of oxygen evolution in isolated chloroplasts (the Hill reaction) to whole-plant assays monitoring growth inhibition and phytotoxicity on model plant species.
Other Potential Activities
The diarylurea scaffold has been associated with a broad range of other biological activities, including:
-
Anticonvulsant activity [7]
-
Antimicrobial and antifungal activity [7]
-
Cytokinin activity (plant growth regulation) [8]
Proposed Experimental and Analytical Workflows
To investigate the potential of 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea, a logical progression of experimental workflows is required.
DOT Diagram: Biological Screening Workflow
Caption: A logical workflow for the biological screening of the target compound.
Analytical Methodologies for Quantification
Accurate quantification is essential for any in vitro or in vivo study. While no specific method exists for this compound, methods for analogous structures can be readily adapted.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for the analysis of diarylurea compounds.
-
Stationary Phase: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is a good starting point.
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum (likely around 254 nm).
-
Coupling to Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, especially in complex biological matrices, coupling HPLC to a tandem mass spectrometer is the gold standard.[9]
-
-
QuEChERS Sample Preparation for Complex Matrices: For analyzing residues in agricultural or environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that involves a salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[10]
-
Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10-15 mL of acetonitrile. Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at >3000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent (e.g., MgSO₄ for water removal and PSA to remove organic acids).
-
Final Analysis: Vortex and centrifuge. The final supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.[10]
Conclusion and Future Directions
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea is a molecule that, while understudied, belongs to a class of compounds with immense chemical and biological importance. Based on robust precedent from its structural analogs, it holds plausible potential as a kinase inhibitor for oncological applications or as a photosynthesis inhibitor for agrochemical use. This guide provides a scientifically grounded framework for initiating research into this compound, from its synthesis and characterization to its biological evaluation and analysis. The true value of this molecule will only be uncovered through rigorous experimental investigation, and it is hoped that the predictive insights and detailed methodologies provided herein will serve as a valuable catalyst for such discovery.
References
- Bruce, M. I., & Zwar, J. A. (1966). Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society of London. Series B. Biological Sciences, 165(999), 245-265.
- Ghosh, A. K., et al. (2018). Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. Molecules, 23(10), 2489.
- Li, Y., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11, 1216301.
- Sharma, G., & Kumar, A. (2021). Recent advances in Synthesis and Biological Applications of Substituted Ureas. Current Organic Synthesis, 18(6), 594-616.
- Wang, Y., et al. (2024). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Frontiers in Pharmacology, 15, 1358702.
- Agriculture and Environment Research Unit (AERU). (2026). 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)urea (Ref: PH 60-38). University of Hertfordshire.
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Wikipedia contributors. (2023, December 2). DCMU. In Wikipedia, The Free Encyclopedia. Retrieved February 19, 2026, from [Link]
- BLD Pharm. (n.d.). 101-20-2 | 1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea.
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- Wessels, J. S. C. (1956). A Possible Mechanism of Action of the Urea Type Herbicides. Weeds, 4(4), 397-398.
- Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483.
- National Center for Biotechnology Information. (n.d.). 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)(11C)urea.
- National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)-N'-(2,4-dichlorophenyl)urea.
- Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON).
- BenchChem. (n.d.). An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical.
- European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
- Sigma-Aldrich. (n.d.). 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)urea.
- Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632.
- Hughes, L. A. (1971). U.S. Patent No. 3,592,741. U.S.
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